

Spectroscopic data of (S)-1,2-Butanediol (NMR, IR, MS)

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Compound of Interest

Compound Name: (S)-1,2-Butanediol

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An In-depth Technical Guide to the Spectroscopic Data of (S)-1,2-Butanediol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-1,2-Butanediol**. It is intended for researchers, scientists, and drug development professionals, offering detailed spectral information and the experimental protocols for its acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **(S)-1,2-Butanediol**. The data is summarized in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra provide detailed information about the hydrogen and carbon framework of **(S)-1,2-Butanediol**.

^1H NMR Spectrum (Proton NMR)

The ^1H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum for the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemic mixture.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.58	Multiplet	1H	H-2
~3.43	Doublet of doublets	1H	H-1a
~3.35	Doublet of doublets	1H	H-1b
~1.45	Multiplet	2H	H-3
~0.92	Triplet	3H	H-4

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.[\[1\]](#)

^{13}C NMR Spectrum (Carbon-13 NMR)

The ^{13}C NMR spectrum indicates the number of distinct carbon environments in the molecule.

[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Chemical Shift (δ) ppm	Assignment
~74.5	C-2
~68.0	C-1
~27.0	C-3
~10.0	C-4

Note: The exact chemical shifts can vary depending on the solvent.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **(S)-1,2-Butanediol** is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.^[6]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (hydrogen-bonded) ^{[7][8]}
~2965	Strong	C-H stretch (sp ³ hybridized)
~1460	Medium	C-H bend
1260-1050	Strong	C-O stretch ^{[7][8]}

Note: The spectrum of a neat liquid film will show a broad O-H stretch.^{[7][8]}

Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a molecule. For **(S)-1,2-Butanediol**, electron ionization (EI) is a common method. The molecular weight of 1,2-Butanediol is 90.12 g/mol .^{[9][10]}

m/z Ratio	Relative Intensity	Assignment
90	Low	$[M]^+$ (Molecular Ion)
75	Medium	$[M - CH_3]^+$
60	High	$[M - C_2H_5OH]^+$ (from rearrangement)
45	Base Peak	$[CH_3CH(OH)]^+$ or $[CH_2(OH)CH_2]^+$ (from α -cleavage) [11]
43	High	$[C_3H_7]^+$

Note: The molecular ion peak for primary and secondary alcohols is often small or undetectable.[\[11\]](#)[\[12\]](#) The most characteristic fragmentation for alcohols is α -cleavage.[\[11\]](#)

Experimental Protocols

This section details the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- For 1H NMR, dissolve 1-5 mg of **(S)-1,2-Butanediol** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or D_2O) in a clean NMR tube.[\[1\]](#)
- For ^{13}C NMR, a higher concentration is typically required; dissolve 10-20 mg of the sample in ~0.7 mL of the deuterated solvent.[\[1\]](#)
- Since 1,2-Butanediol is a liquid, a neat sample can also be prepared by directly placing about 0.5 mL into a 5mm NMR tube.[\[2\]](#)[\[4\]](#)

- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added, which is set to a chemical shift of 0.0 ppm.[13]

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[1]
- Optimize the magnetic field homogeneity through a process called shimming.[1]
- Acquire the ^1H spectrum. Standard pulse programs are typically used.
- Following the ^1H acquisition, acquire the ^{13}C spectrum. This generally requires a larger number of scans than ^1H NMR.[14][15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH_2 , and CH_3 groups.[2]
[4]

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
- Place a small drop of liquid **(S)-1,2-Butanediol** directly onto the ATR crystal, ensuring the crystal is fully covered.[6]

Data Acquisition:

- Obtain a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum. The instrument passes a beam of infrared light through the sample and records the transmitted light to determine the amount of energy absorbed at each wavelength.[8]
- The typical range for analysis is from 4000 to 400 cm^{-1} . [8]

- After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue.[6]

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

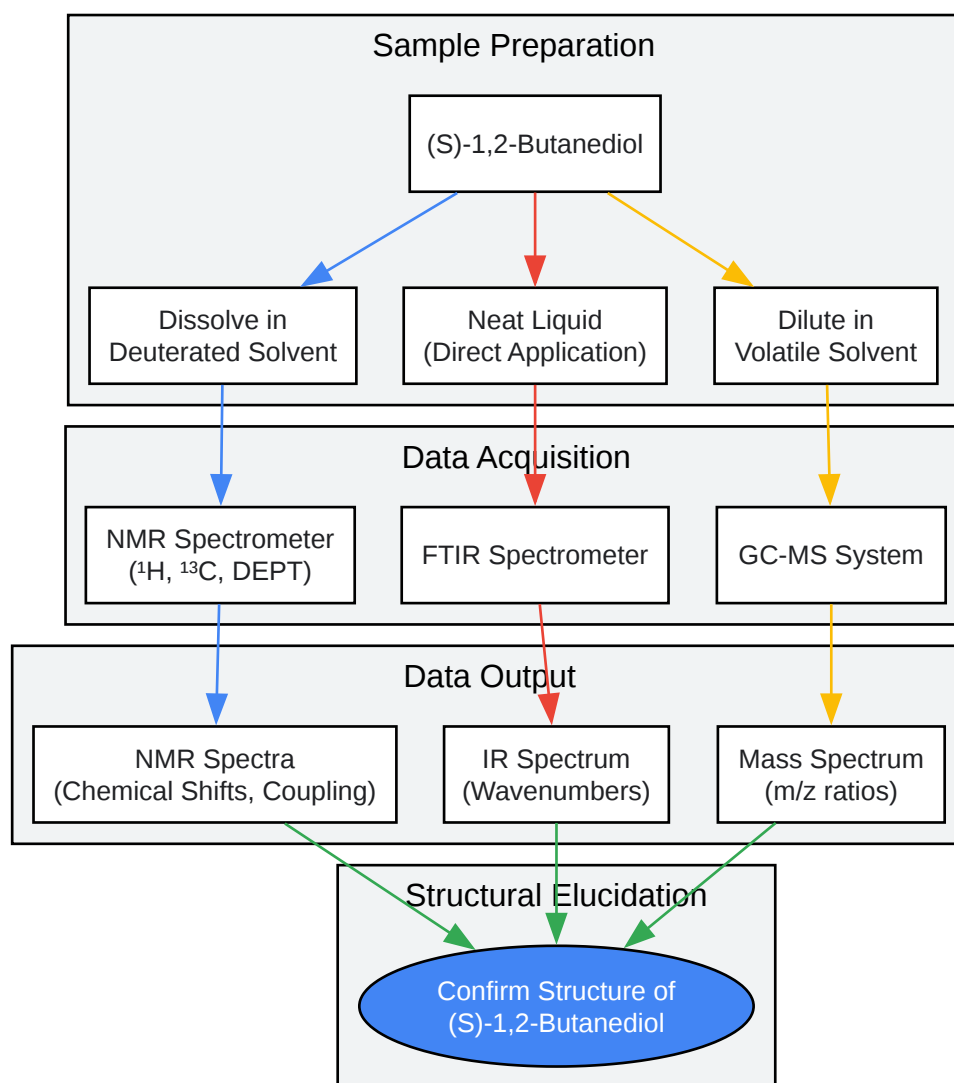
- Prepare a dilute solution of **(S)-1,2-Butanediol** in a volatile organic solvent, such as methanol or dichloromethane. The concentration will depend on the instrument's sensitivity, but is typically in the low ppm range.[16]
- Transfer the solution to a GC vial.[16]

Data Acquisition:

- The sample is injected into the gas chromatograph (GC), where it is vaporized and separated based on its boiling point and interactions with the column.
- As the compound elutes from the GC column, it enters the mass spectrometer.
- In the ion source (commonly using electron ionization - EI), the molecules are bombarded with electrons, causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.[17]

Visualizations

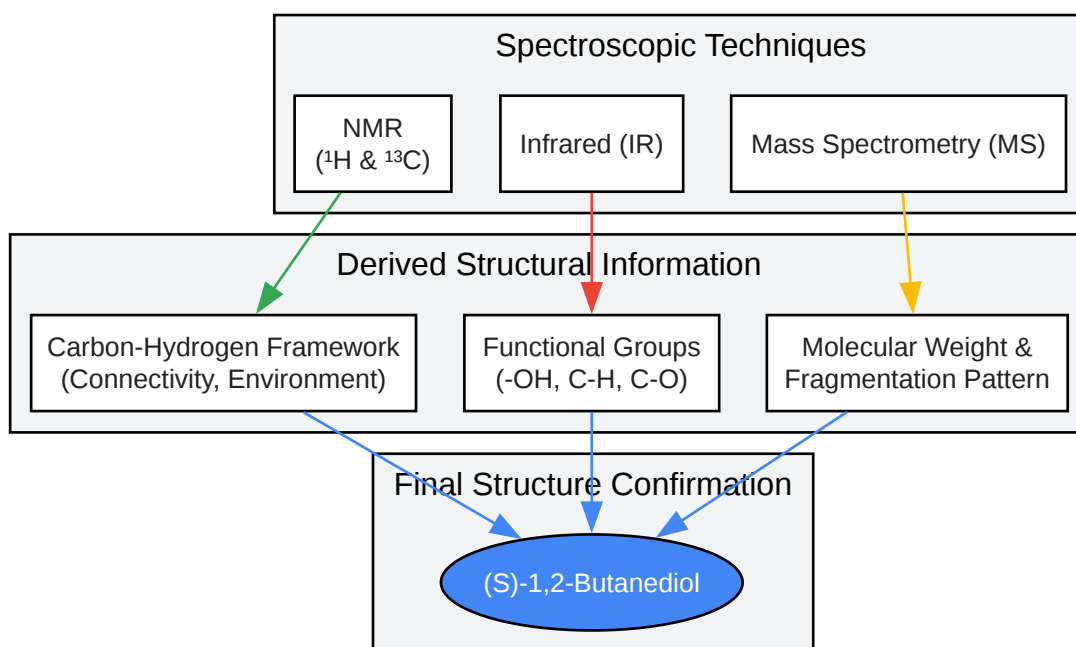
Spectroscopic Analysis Workflow



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Caption: Experimental workflow for spectroscopic analysis.

Structural Information from Spectroscopic Data



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Caption: Relationship between spectroscopic data and structure.

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